molecular formula C18H20O4 B8337975 3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid

3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid

Cat. No.: B8337975
M. Wt: 300.3 g/mol
InChI Key: HWFGXLBTBXBMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2-ethoxy-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H20O4/c1-2-21-17(18(19)20)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,19,20)

InChI Key

HWFGXLBTBXBMPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium hydroxide hydrate (7.4 g; 177 mmole) dissolved in water (150 ml) was added to a solution of 3-(4-benzyloxyphenyl)-2-ethoxypropanoic acid ethyl ester (23.25 g; 70.8 mmole) in dioxane (150 ml). After stirring at room temperature over night dioxane was evaporated in vacuo, water was added and the mixture was washed with diethyl ether. The water phase was acidified with hydrochloric acid (1 M) and the crude product was extracted with ethyl acetate, washed with water and brine, dried and the solvent was evaporated in vacuo to give 21.1 g (yield 99.2%) of 3-(4benzyloxyphenyl)-2-ethoxypropanoic acid.
Name
Lithium hydroxide hydrate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
3-(4-benzyloxyphenyl)-2-ethoxypropanoic acid ethyl ester
Quantity
23.25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino salt of the formula (12) or (S)-2-ethoxy-3-(4-benzyloxyphenyl) propanoic acid phenyl glycinol salt of the formula (18), (6.7 g) water (70 ml) and toluene (35 ml) was taken in a reaction flask and stirred for 5-10 min. The reaction mass was cooled to 10-15° C. and 25% cold sulfuric acid was added slowly to adjust pH of the reaction mass to 2. Aqueous and organic layers were separated. Aqueous layer was extracted with toluene (35 ml). The combined toluene layers were washed with water (20 ml) and evaporated to yield (S) 2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid the formula (9b) (4 g).
[Compound]
Name
(S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-2-ethoxy-3-(4-benzyloxyphenyl) propanoic acid phenyl glycinol salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 18 )
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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